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Introduction
Neokestose is a functional trisaccharide with emerging applications in the food and

pharmaceutical industries as a prebiotic and low-calorie sweetener.[1][2][3] Unlike the more

common fructooligosaccharides (FOS) like 1-kestose and 6-kestose, neokestose features a β-

(2→6) glycosidic linkage to the glucose moiety of sucrose, conferring unique physiological

properties.[3][4] This document provides detailed protocols for the enzymatic synthesis of

neokestose from sucrose using various microbial enzymes, outlines methods for product

analysis, and presents key quantitative data from relevant studies.

Principle of Synthesis
The enzymatic synthesis of neokestose from sucrose is primarily achieved through the

transfructosylating activity of specific enzymes, such as β-fructofuranosidases (EC 3.2.1.26)

and levansucrases (EC 2.4.1.10).[5][6][7] These enzymes catalyze the transfer of a fructosyl

group from a donor sucrose molecule to an acceptor molecule. In the synthesis of neokestose,

a second sucrose molecule acts as the acceptor, with the fructosyl group being transferred to

the C6 hydroxyl group of its glucose residue.[4][8] This process is in competition with the

hydrolytic activity of the enzyme, which breaks down sucrose into glucose and fructose.[7][9]
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High substrate (sucrose) concentrations generally favor the transfructosylation reaction over

hydrolysis.[1][2]

Key Enzymes for Neokestose Synthesis
Several microbial enzymes have been identified for their efficiency in producing neokestose.

The choice of enzyme is critical as it determines the product specificity and yield.

β-Fructofuranosidase from Xanthophyllomyces dendrorhous: This enzyme is known for

producing neo-FOS, making it a prime candidate for neokestose synthesis.[4][10]

β-Fructofuranosidase from Penicillium oxalicum: A purified enzyme from this fungus has

demonstrated the ability to produce significant amounts of neokestose.[1]

Levansucrase from Bacillus subtilis: While primarily producing levan, under certain

conditions, levansucrases can also synthesize neokestose as a minor product.[11]

β-Fructofuranosidase from Schwanniomyces occidentalis: This enzyme can produce

neokestose, alongside other FOS like 6-kestose and 1-kestose.[7][9][12]

Experimental Protocols
Protocol 1: Neokestose Synthesis using β-
Fructofuranosidase from Penicillium oxalicum
This protocol is based on the methodology described for a purified β-fructofuranosidase from

Penicillium oxalicum GXU20.[1]

1. Materials:

Purified β-fructofuranosidase from P. oxalicum
Sucrose (analytical grade)
Sodium acetate buffer (pH 5.5)
Water bath or incubator
Reaction vessels (e.g., 50 mL Falcon tubes)
Boiling water bath for reaction termination

2. Reaction Setup:
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Prepare a 500 g/L sucrose solution in sodium acetate buffer (pH 5.5).
Pre-heat the sucrose solution to the optimal reaction temperature of 60°C.[1]
Add the purified β-fructofuranosidase to the reaction mixture. The specific enzyme
concentration will depend on its activity.
Incubate the reaction mixture at 60°C with gentle agitation.[1]

3. Reaction Monitoring and Termination:

Withdraw aliquots at regular intervals (e.g., every 2-4 hours) to monitor the progress of the
reaction.
To stop the reaction in the aliquots, heat them in a boiling water bath for 10 minutes to
denature the enzyme.[9]
Analyze the composition of the samples using HPLC.
Terminate the bulk reaction by boiling when the maximum concentration of neokestose is
achieved.

Protocol 2: Neokestose Synthesis using Immobilized
Cells
Immobilization of whole cells can provide a more stable and reusable biocatalyst system.[13]

[14][15][16] This protocol is a general guideline based on the use of Phaffia rhodozyma cells.

[13]

1. Materials:

Phaffia rhodozyma cells
Sodium alginate
Chitosan
Calcium chloride (CaCl₂) solution
Sucrose solution (0.5 M to 1.5 M)
Stirred-tank or packed-bed reactor

2. Cell Immobilization:

Mix a suspension of P. rhodozyma cells with a sodium alginate solution.
Extrude the mixture dropwise into a CaCl₂ solution to form calcium alginate beads, thus
entrapping the cells.
For enhanced stability, coat the beads with chitosan.
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3. Enzymatic Reaction:

Introduce the immobilized cell beads into the reactor containing the sucrose solution.
Maintain the reaction at the optimal temperature (e.g., 20°C) and pH.[13]
Continuously stir the reaction mixture or, in a packed-bed setup, flow the substrate solution
through the column of immobilized beads.[13]

4. Product Recovery and Analysis:

The product mixture can be collected from the reactor outlet.
The immobilized beads can be recovered, washed, and reused for subsequent batches.
Analyze the product composition using HPLC.

Analytical Methods for Product Quantification
Accurate quantification of neokestose and other reaction components (sucrose, glucose,

fructose, 1-kestose, 6-kestose) is crucial for process optimization. High-Performance Liquid

Chromatography (HPLC) is the most common method.[17][18][19][20][21]

1. HPLC System:

Column: Aminex HPX-87C or a similar carbohydrate analysis column.
Mobile Phase: Degassed, deionized water.
Flow Rate: 0.5-0.7 mL/min.
Column Temperature: 80-85°C.[21]
Detector: Refractive Index (RI) detector.[17][18]

2. Sample Preparation:

Dilute the reaction samples with deionized water to fall within the linear range of the detector.
Filter the diluted samples through a 0.45 µm syringe filter before injection.

3. Quantification:

Prepare standard solutions of sucrose, glucose, fructose, 1-kestose, and neokestose of
known concentrations.
Generate a calibration curve for each compound by plotting peak area against concentration.
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Quantify the components in the reaction samples by comparing their peak areas to the
respective calibration curves.[9]

Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the enzymatic

synthesis of neokestose.

Table 1: Reaction Conditions and Neokestose Yields for Different Enzymes

Enzyme
Source

Substrate
Conc.
(g/L)

Temp.
(°C)

pH

Max.
Neokesto
se Conc.
(g/L)

Total FOS
Conc.
(g/L)

Referenc
e

Penicillium

oxalicum

GXU20

500 60 5.5 94.2 224.7 [1]

Phaffia

rhodozyma

(immobilize

d)

~585 (1.7

M)
20 - ~120 - [13]

Schwannio

myces

occidentali

s

200 50 5.5 - - [9]

Table 2: Kinetic Parameters of a Neokestose-Producing β-Fructofuranosidase from P.

oxalicum[1]

Reaction Type K_m (mmol/L) V_max (µmol/min·mg)

Transfer 163.9 ± 10.3 800.1 ± 19.8

Hydrolysis 48.3 ± 1.7 1631.3 ± 28.2
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Note: The enzyme also exhibited substrate inhibition for the hydrolysis reaction with a K_i of

162.6 ± 4.9 mmol/L.

Visualizing the Process
Enzymatic Reaction Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12072389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfructosylation Pathway

Hydrolysis Pathway

Sucrose (Donor)

Fructosyl-Enzyme
Intermediate

Fructosyl Transfer

β-Fructofuranosidase
(Fructosyltransferase)

Glucose

Release

Neokestose
(β-D-Fru-(2→6)-α-D-Glc-(1→2)-β-D-Fru)

Sucrose as Acceptor

Fructose

Water as Acceptor

Other FOS
(1-kestose, 6-kestose)

Sucrose as Acceptor
(alternative linkages)

Sucrose (Acceptor)

Water

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12072389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Substrate
(e.g., 500 g/L Sucrose in Buffer)

Enzymatic Reaction
(Controlled Temp. & pH)

Prepare Enzyme Solution
or Immobilized Biocatalyst

Reaction Monitoring
(Withdraw Aliquots)

Continue

Terminate Reaction
(e.g., Heat Inactivation)

Max Yield

Product Analysis (HPLC-RI)

Data Processing &
Quantification

End

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12072389?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12072389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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